molecular formula C8H10Cl2FN B567317 (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride CAS No. 1253790-80-5

(R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride

Cat. No.: B567317
CAS No.: 1253790-80-5
M. Wt: 210.073
InChI Key: SPEWNMFCSPYCCJ-NUBCRITNSA-N
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Description

®-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride is a chiral amine compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chiral center, a chlorine atom, and a fluorine atom on the phenyl ring, which contribute to its unique chemical properties and reactivity.

Scientific Research Applications

®-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Medicine: It has potential therapeutic applications in the treatment of neurological disorders and as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the starting material, 4-chloro-3-fluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Chiral Amine Formation: The alcohol is then converted to the chiral amine through a series of reactions, including amination and resolution to obtain the desired enantiomer.

    Hydrochloride Formation: Finally, the chiral amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of ®-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are used for substitution reactions.

Major Products Formed

    Oxidation: Imine or nitrile derivatives.

    Reduction: Corresponding amine or alcohol.

    Substitution: Substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of ®-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

    Pathways Involved: It affects various biochemical pathways, including neurotransmitter synthesis and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride
  • 1-(4-chloro-3-fluorophenyl)ethanamine
  • 1-(4-chlorophenyl)ethanamine

Uniqueness

®-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride is unique due to its chiral center and the presence of both chlorine and fluorine atoms on the phenyl ring. These features contribute to its distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

(1R)-1-(4-chloro-3-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEWNMFCSPYCCJ-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)Cl)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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